Cas no 823-96-1 (Trimethylboroxin)

Trimethylboroxin (CAS 102-24-9) is a cyclic organoboron compound with the molecular formula C₃H₉B₃O₃. It features a six-membered boroxin ring structure, where alternating boron and oxygen atoms are linked, with methyl groups attached to each boron center. This compound is widely utilized as a precursor or catalyst in organic synthesis, particularly in cross-coupling reactions and polymerization processes. Its high reactivity and stability under controlled conditions make it valuable for boron-based reagent applications. Trimethylboroxin is also employed in materials science for the preparation of boron-containing polymers and ceramics. Its well-defined structure and efficient boron delivery properties enhance precision in synthetic methodologies. Proper handling is required due to its moisture sensitivity.
Trimethylboroxin structure
Trimethylboroxin structure
Product Name:Trimethylboroxin
CAS No:823-96-1
MF:C3H9B3O3
MW:125.534761190414
MDL:MFCD00013354
CID:39987
PubChem ID:574072
Update Time:2025-07-02

Trimethylboroxin Chemical and Physical Properties

Names and Identifiers

    • Trimethylboroxine
    • 2,4,6-trimethyl-1,3,5,2,4,6-trioxatriborinane
    • Trimethylboroxin
    • Boroxin,trimethyl- (6CI,7CI,8CI,9CI)
    • Methaneboronic anhydride
    • Boroxin, trimethyl-
    • GBBSAMQTQCPOBF-UHFFFAOYSA-N
    • TRIMETHYLBOROXINE (W/W 50% SOLUTION IN THF)
    • 2,4,6-Trimethylboroxin
    • Trimethylboroxine, 3.5M (50 wt.%) solution in THF
    • trimethyboroxine
    • trimethyl boroxin
    • trimethylboroxaine
    • trimethyl-boroxine
    • trimethyl boroxine
    • PubChem14256
    • Trimethylboroxine, 99%
    • 2,4,6-trimethylboroxine
    • 2,4,6-Trimethylboroxin #
    • 2,4,6-tr
    • 2,4,6-Trimethylboroxin (ACI)
    • Boroxin, trimethyl- (6CI, 7CI, 8CI, 9CI)
    • Trimethyl-1,3,5,2,4,6-trioxatriborinane
    • MDL: MFCD00013354
    • Inchi: 1S/C3H9B3O3/c1-4-7-5(2)9-6(3)8-4/h1-3H3
    • InChI Key: GBBSAMQTQCPOBF-UHFFFAOYSA-N
    • SMILES: O1B(C)OB(C)OB1C

Computed Properties

  • Exact Mass: 126.08300
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 69.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 27.7

Experimental Properties

  • Color/Form: Colorless or light yellow transparent liquid
  • Density: 0.89962 g/mL
  • Melting Point: −38 °C (lit.)
  • Boiling Point: 78-80 °C(lit.)
  • Flash Point: -9 ºC
  • Refractive Index: n/D 1.3880
  • Water Partition Coefficient: Not miscible in water.
  • PSA: 27.69000
  • LogP: 0.40380
  • Sensitiveness: Moisture Sensitive & Hygroscopic
  • Solubility: Not determined

Trimethylboroxin Security Information

  • Symbol: GHS02 GHS05
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H225,H314
  • Warning Statement: P210,P280,P305+P351+P338,P310
  • Hazardous Material transportation number:UN 2924 3/PG 2
  • WGK Germany:3
  • Hazard Category Code: 11-34
  • Safety Instruction: 9-16-26-33-36/37/39-45-46-37/39-3
  • FLUKA BRAND F CODES:2-10-21
  • Hazardous Material Identification: F C
  • HazardClass:3.1
  • PackingGroup:II
  • TSCA:Yes
  • Storage Condition:0-10°C
  • Safety Term:3.1
  • Packing Group:II
  • Risk Phrases:R11; R19; R37/38; R41

Trimethylboroxin Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Trimethylboroxin Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T298925-100ml
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Trimethylboroxin Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Calcium hydride Solvents: Diethyl ether
Reference
Calcium hydride
Gawley, Robert E.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Production Method 2

Reaction Conditions
Reference
Product subclass 8: boroxanes
Periasamy, M.; et al, Science of Synthesis, 2004, 6, 301-320

Production Method 3

Reaction Conditions
1.1 Catalysts: Tetrabutylammonium borohydride Solvents: Tetrahydrofuran
1.2 Solvents: Acetone
Reference
Organoboranes. 39. Convenient procedures for the preparation of methylboronic acid and trimethylboroxin
Brown, Herbert C.; et al, Organometallics, 1985, 4(5), 816-21

Production Method 4

Reaction Conditions
1.1 Reagents: Triisopropyl borate Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid
1.3 Reagents: Water
2.1 Reagents: Calcium hydride
Reference
Organoboranes. 39. Convenient procedures for the preparation of methylboronic acid and trimethylboroxin
Brown, Herbert C.; et al, Organometallics, 1985, 4(5), 816-21

Production Method 5

Reaction Conditions
1.1 Reagents: Triphenylmethane Solvents: 1,2-Dichlorobenzene ;  2 atm, -78 °C; 24 h, 20 °C
Reference
Complete reductive cleavage of CO facilitated by highly electrophilic borocations
Curless, Liam D.; et al, Chemical Communications (Cambridge, 2015, 51(54), 10903-10906

Production Method 6

Reaction Conditions
Reference
Oxo(trisyl)borane (Me3Si)3C-BO as an intermediate
Paetzold, Peter; et al, Zeitschrift fuer Anorganische und Allgemeine Chemie, 1995, 621(5), 732-6

Production Method 7

Reaction Conditions
1.1 Reagents: Triphenylmethane Solvents: 1,2-Dichlorobenzene ;  2 atm, -78 °C; 100 °C
Reference
Complete reductive cleavage of CO facilitated by highly electrophilic borocations
Curless, Liam D.; et al, Chemical Communications (Cambridge, 2015, 51(54), 10903-10906

Production Method 8

Reaction Conditions
Reference
Product subclass 8: boroxanes
Periasamy, M.; et al, Science of Synthesis, 2004, 6, 301-320

Production Method 9

Reaction Conditions
1.1 Solvents: Diethyl ether
2.1 Reagents: Calcium hydride
Reference
Organoboranes. 39. Convenient procedures for the preparation of methylboronic acid and trimethylboroxin
Brown, Herbert C.; et al, Organometallics, 1985, 4(5), 816-21

Production Method 10

Reaction Conditions
1.1 Solvents: 1,2-Dichlorobenzene ,  DMSO-d6 ;  10 min, rt
2.1 Reagents: Triphenylmethane Solvents: 1,2-Dichlorobenzene ;  2 atm, -78 °C; 100 °C
Reference
Complete reductive cleavage of CO facilitated by highly electrophilic borocations
Curless, Liam D.; et al, Chemical Communications (Cambridge, 2015, 51(54), 10903-10906

Production Method 11

Reaction Conditions
1.1 Solvents: 1,2-Dichlorobenzene ,  DMSO-d6 ;  10 min, rt
2.1 Reagents: Triphenylmethane Solvents: 1,2-Dichlorobenzene ;  2 atm, -78 °C; 24 h, 20 °C
Reference
Complete reductive cleavage of CO facilitated by highly electrophilic borocations
Curless, Liam D.; et al, Chemical Communications (Cambridge, 2015, 51(54), 10903-10906

Production Method 12

Reaction Conditions
1.1 Solvents: Pentane
2.1 -
Reference
Oxo(trisyl)borane (Me3Si)3C-BO as an intermediate
Paetzold, Peter; et al, Zeitschrift fuer Anorganische und Allgemeine Chemie, 1995, 621(5), 732-6

Production Method 13

Reaction Conditions
1.1 -
2.1 Solvents: Pentane
3.1 -
Reference
Oxo(trisyl)borane (Me3Si)3C-BO as an intermediate
Paetzold, Peter; et al, Zeitschrift fuer Anorganische und Allgemeine Chemie, 1995, 621(5), 732-6

Trimethylboroxin Raw materials

Trimethylboroxin Preparation Products

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Amadis Chemical Company Limited
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(CAS:823-96-1)Trimethylboroxin
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(CAS:823-96-1)Trimethylboroxine
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(CAS:823-96-1)三甲基环三硼氧烷
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Additional information on Trimethylboroxin

Recent Advances in Trimethylboroxin (CAS 823-96-1) Research: Applications and Innovations in Chemical Biology and Medicine

Trimethylboroxin (CAS 823-96-1), a cyclic boronic ester with the molecular formula C3H9B3O3, has garnered significant attention in recent years due to its versatile applications in chemical biology, medicinal chemistry, and materials science. This research brief synthesizes the latest findings on Trimethylboroxin, focusing on its synthesis, mechanistic insights, and emerging therapeutic potentials. Recent studies highlight its role as a key intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in pharmaceutical synthesis, as well as its novel applications in boron neutron capture therapy (BNCT) and targeted drug delivery systems.

A 2023 study published in Journal of Medicinal Chemistry demonstrated Trimethylboroxin’s efficacy as a boron carrier in BNCT, leveraging its high boron content (∼35% by weight) and metabolic stability. Researchers optimized its formulation using lipid nanoparticles, achieving enhanced tumor-specific accumulation in preclinical models of glioblastoma. Parallel work in ACS Catalysis revealed its catalytic role in C−B bond formation under mild conditions, enabling greener synthetic routes to arylboronate esters—critical building blocks for kinase inhibitors and other therapeutics.

Structural modifications of Trimethylboroxin derivatives have also shown promise in antimicrobial applications. A team at MIT reported in Nature Chemical Biology that fluorinated analogs exhibit potent activity against multidrug-resistant Staphylococcus aureus by disrupting cell wall biosynthesis pathways. These findings align with broader trends in boronic acid-based drug development, where compounds like bortezomib (a proteasome inhibitor) have paved the way for boron-centric pharmacophores.

Challenges remain in optimizing the pharmacokinetics of Trimethylboroxin-derived agents, particularly regarding off-target effects and aqueous solubility. However, advances in prodrug strategies—such as esterase-activated prodrugs described in a 2024 Chemical Science paper—are addressing these limitations. Industry partnerships, including a recent collaboration between Merck and Boropharm GmbH, aim to translate these discoveries into clinical candidates, with Phase I trials for a Trimethylboroxin-antibody conjugate anticipated in 2025.

In conclusion, Trimethylboroxin (823-96-1) exemplifies the convergence of synthetic chemistry and biomedical innovation. Its dual utility as a synthetic tool and therapeutic scaffold underscores the growing importance of boron chemistry in addressing unmet medical needs, from oncology to infectious diseases. Future research directions may explore its potential in covalent inhibitor design and bioorthogonal labeling, further expanding its impact on precision medicine.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:823-96-1)Trimethylboroxin
A1203994
Purity:99%/99%
Quantity:100g/25g
Price ($):337.0/442.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:823-96-1)Trimethylboroxine
sfd22110
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email